molecular formula C20H16FN3O4S2 B2439744 3-fluoro-4-methoxy-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide CAS No. 1171003-02-3

3-fluoro-4-methoxy-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide

Cat. No. B2439744
M. Wt: 445.48
InChI Key: RUDVOIXPZYDQPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-4-methoxy-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H16FN3O4S2 and its molecular weight is 445.48. The purity is usually 95%.
BenchChem offers high-quality 3-fluoro-4-methoxy-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-4-methoxy-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Application

  • Singlet Oxygen Quantum Yield : A study on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups showed promising properties for photodynamic therapy, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicating potential for cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).

Inhibitors of Enzymatic Activity

  • Kynurenine 3-Hydroxylase Inhibition : Compounds synthesized as benzenesulfonamide derivatives were found to be high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, potentially relevant for studying the enzyme's role in neuronal injury and disease (Röver et al., 1997).

Anticancer Activity

  • Synthesis and Anticancer Evaluation : Research on the synthesis and biological evaluation of substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for peripheral benzodiazepine receptor studies indicated high affinity and selectivity, suggesting potential for neurodegenerative disorder imaging and treatment (Fookes et al., 2008).

Enzyme Inhibition for Anticancer Applications

  • Carbonic Anhydrase Inhibitors : A series of benzenesulfonamides showed strong inhibition of human cytosolic isoforms hCA I and II, with implications for tumor specificity and potential anticancer activity, highlighting the role of these enzymes in cancer research (Gul et al., 2016).

properties

IUPAC Name

3-fluoro-4-methoxy-N-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4S2/c1-12-9-19(25)24-17(11-29-20(24)22-12)13-3-5-14(6-4-13)23-30(26,27)15-7-8-18(28-2)16(21)10-15/h3-11,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDVOIXPZYDQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-4-methoxy-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide

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